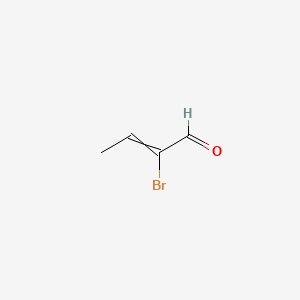

2-bromobut-2-enal

Description

Significance as a Versatile Synthetic Intermediate

The utility of 2-bromobut-2-enal in organic synthesis is underscored by its role in various carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the bromine atom and the aldehyde group makes it reactive towards nucleophiles. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.

A notable application is its use in N-heterocyclic carbene (NHC)-catalyzed reactions. Specifically, it participates in enantioselective cyclopentannulation reactions with malonic ester derivatives to produce cyclopentane-fused β-lactones. The reaction proceeds through the formation of a Breslow intermediate, followed by debromination to generate a chiral α,β-unsaturated acyl azolium intermediate, which then undergoes aldol (B89426) addition and intramolecular cyclization. This methodology has been successful in synthesizing complex cyclopentane (B165970) derivatives with high enantiomeric excess. researchgate.net

Furthermore, this compound is a key component in palladium-catalyzed reactions, such as the Heck reaction, where it can be coupled with aryl halides to form substituted alkenes. smolecule.com It also serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. smolecule.comlookchem.comlookchem.com For example, it is a building block in the production of fine chemicals used in fragrances and dyes. lookchem.com

The synthesis of this compound itself is typically achieved through the bromination of but-2-enal (crotonaldehyde). smolecule.com This reaction is often carried out at low temperatures to control the selectivity and yield of the desired product.

Isomeric Considerations in Synthetic Design and Reaction Outcomes

The geometry of the double bond in this compound, existing as either the (E) or (Z) isomer, plays a crucial role in the stereochemical outcome of its reactions. The spatial arrangement of the substituents around the double bond can significantly influence the approach of reagents and the conformation of transition states, leading to different stereoisomers of the product.

The designation of the isomers as (E) or (Z) is based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgsavemyexams.com For this compound, the bromine atom and the aldehyde group are attached to one carbon of the double bond, while a methyl group and a hydrogen atom are on the other.

The stereochemical influence of the isomers is evident in the NHC-catalyzed cyclopentannulation reactions. Studies have shown that the (E)-isomer and the (Z)-isomer can lead to distinct stereoselectivity due to the different conformations of the reaction intermediates. The specific geometry of the starting material directs the facial selectivity of the subsequent bond-forming steps.

In the total synthesis of complex natural products, the choice of the correct isomer of a synthetic intermediate is often critical. For instance, in a synthetic route towards spirolide C, (Z)-2-bromobut-2-enal was utilized as a key starting material. The stereochemistry of this building block was essential for establishing the desired stereocenters in the target molecule.

The table below summarizes some key reactions and the role of this compound's isomeric form.

| Reaction | Isomer | Reagent(s) | Product Type | Significance | Reference(s) |

| Cyclopentannulation | (E) | Malonic ester derivatives, NHC catalyst | Cyclopentane-fused β-lactones | Enantioselective synthesis of complex cyclic systems. | |

| Total Synthesis | (Z) | Organometallic reagents | Intermediate for Spirolide C | Establishes crucial stereocenters in a natural product synthesis. | |

| Annulation | Not specified | 1,3-Dicarbonyl compounds, Enamines, NHC catalyst | Dihydropyranones, Dihydropyridinones | Enantioselective synthesis of medicinally important heterocycles. | researchgate.net |

The careful selection and control of the isomeric form of this compound are therefore paramount for achieving the desired stereochemical outcome in a synthetic sequence, highlighting the importance of isomeric considerations in modern synthetic design.

Structure

3D Structure

Properties

Molecular Formula |

C4H5BrO |

|---|---|

Molecular Weight |

148.99 g/mol |

IUPAC Name |

2-bromobut-2-enal |

InChI |

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3 |

InChI Key |

DOZLVLCBCZGSSH-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C=O)Br |

Origin of Product |

United States |

Synthesis and Preparation of 2 Bromobut 2 Enal and Its Isomers

Established Synthetic Routes and Reaction Optimizations

The primary and most common method for synthesizing 2-bromobut-2-enal involves the bromination of but-2-enal (also known as crotonaldehyde). smolecule.com This approach is favored for its directness and the ready availability of the starting material.

Electrophilic Bromination of α,β-Unsaturated Aldehydes (e.g., But-2-enal)

The electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of but-2-enal is a foundational reaction for producing brominated butanals. quora.comquora.com The π-bond of the alkene acts as a nucleophile, attacking the electrophilic bromine molecule. quora.com This process typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the bromide ion. quora.comquora.com The reaction is often conducted in a suitable solvent, such as carbon tetrachloride or dichloromethane, at low temperatures to manage the reaction's selectivity and yield.

However, the direct bromination of but-2-enal can lead to a mixture of products due to the reactivity of the aldehyde group and the potential for addition at different positions. Therefore, achieving high yields of this compound requires careful control of reaction conditions.

Regioselective and Stereoselective Control in Bromination Reactions

Achieving regioselectivity—the preferential bromination at the α-position (C2) of the carbonyl group—is a critical challenge in the synthesis of this compound. The electron-withdrawing nature of the aldehyde group deactivates the double bond towards electrophilic attack, but the α-position is still susceptible to substitution.

Various strategies have been developed to enhance the regioselectivity of this transformation. One approach involves the use of specific brominating agents and catalysts. For instance, N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) has been employed for the selective α′-bromination of α,β-unsaturated ketones, a reaction principle that can be extended to aldehydes. acs.org Amine-catalyzed reactions using reagents like pyridine (B92270) hydrobromideperbromide (PHBP) have also shown high regioselectivity in the C(sp²)-C(sp²) cross-coupling of naphthols with α,β-unsaturated aldehydes, which involves a bromination step. nih.gov

Stereoselectivity, the control over the formation of (E) and (Z) isomers, is another crucial aspect. The geometry of the starting but-2-enal (which exists as E and Z isomers) and the reaction mechanism both influence the stereochemical outcome. The relative stability of the intermediates and transition states for the formation of the (E) and (Z) products dictates the final isomeric ratio.

Advanced Methodologies for (E)- and (Z)-2-Bromobut-2-enal Synthesis

Modern synthetic methods offer more precise control over the stereochemical outcome, enabling the selective synthesis of either the (E) or (Z) isomer of this compound.

For the synthesis of the (E)-isomer , methods that favor the formation of the thermodynamically more stable trans-configuration are employed. This can often be achieved by carefully selecting the reaction conditions, such as solvent and temperature, during electrophilic bromination.

The synthesis of the (Z)-isomer can be more challenging and may require specialized techniques. Stereoselective syntheses of other (Z)-2-bromo-2-alkenes have been achieved through various methods, including the reaction of acetylated α-allenic alcohols with lithium bromide in the presence of a palladium catalyst, which could potentially be adapted for this compound. organic-chemistry.org

Below is a table summarizing typical conditions for the bromination of but-2-enal:

| Reagent/Catalyst | Solvent | Temperature | Key Outcome |

| Bromine (Br₂) | Carbon Tetrachloride | Low | General bromination |

| N-Bromosuccinimide (NBS) / p-Toluenesulfonic acid (PTSA) | Toluene | Varies | Potential for regioselective α-bromination |

| Pyridine hydrobromideperbromide (PHBP) / Piperidine | Varies | Mild | High regioselectivity in related systems |

Industrial-Scale Production Considerations for this compound

Transitioning the synthesis of this compound to an industrial scale introduces several important considerations to ensure efficiency, safety, and cost-effectiveness.

Continuous Flow Processes: Continuous flow reactors offer significant advantages over traditional batch processing for large-scale production. They allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.

Catalyst Optimization: The use of efficient and recyclable catalysts is crucial for minimizing costs and environmental impact. Research into heterogeneous catalysts that can be easily separated from the reaction mixture is an active area of interest.

Raw Material Sourcing and Cost: The cost and availability of starting materials, primarily but-2-enal and the brominating agent, are key economic factors.

Safety and Handling: this compound is a reactive and potentially hazardous compound. lookchem.com Industrial-scale production requires robust safety protocols for handling and storage to mitigate risks.

Alternative Synthetic Strategies Utilizing Heck Reactions

The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides an alternative and versatile approach to the synthesis of substituted alkenes, including structures related to this compound. smolecule.comnumberanalytics.com The reaction typically involves the coupling of an aryl or vinyl halide with an alkene. numberanalytics.com

While not a direct synthesis of this compound from but-2-enal, the Heck reaction can be utilized to construct the carbon skeleton and introduce the bromo-substituent in a controlled manner. For instance, a vinyl bromide species could be coupled with a suitable alkene under palladium catalysis. The mechanism involves the oxidative addition of the vinyl halide to a palladium(0) complex, followed by alkene insertion and β-hydride elimination to yield the final product and regenerate the catalyst. numberanalytics.comuwindsor.ca

The use of specific ligands can influence the efficiency and selectivity of the Heck reaction. numberanalytics.com This methodology offers a powerful tool for creating complex molecules and could be strategically employed in multi-step syntheses where the direct bromination of but-2-enal is not feasible or does not provide the desired isomer.

Mechanistic Investigations of 2 Bromobut 2 Enal Reactivity

Electrophilic and Nucleophilic Reactivity Landscapes

The reactivity of 2-bromobut-2-enal is dictated by the interplay of its carbon-carbon double bond, the aldehyde carbonyl group, and the bromine substituent. These functional groups create distinct sites for both electrophilic and nucleophilic attack, leading to a variety of reaction pathways.

Pathways of Electrophilic Attack on the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound, a conjugated diene system, is susceptible to electrophilic attack. The presence of the electron-withdrawing aldehyde group deactivates the double bond towards electrophiles compared to a simple alkene. However, under appropriate conditions, electrophilic addition can occur.

When an electrophile attacks a conjugated diene, it can lead to a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org The initial attack of an electrophile on one of the double bond carbons results in the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This delocalization of the positive charge across two carbons allows the subsequent nucleophilic attack to occur at two different positions. libretexts.org

1,2-Addition: The nucleophile attacks the carbon adjacent to the one initially bonded to the electrophile. tutorchase.com

1,4-Addition: The nucleophile attacks the carbon at the other end of the conjugated system. tutorchase.com

The ratio of these products is often dependent on reaction conditions such as temperature. libretexts.org At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-addition product. libretexts.orgtutorchase.com At higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-addition product. libretexts.orgtutorchase.com

| Factor | Influence on Product Distribution |

| Temperature | Low temperatures favor the kinetically controlled 1,2-addition product, while higher temperatures favor the thermodynamically controlled 1,4-addition product. libretexts.orgtutorchase.com |

| Carbocation Stability | The stability of the intermediate allylic carbocation, influenced by substituent effects, can affect the regioselectivity of the addition. |

| Nucleophile | The nature of the nucleophile can also play a role in determining the product ratio. |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound is a good leaving group, making the compound a substrate for nucleophilic substitution reactions. fiveable.me The electron-deficient nature of the double bond can influence the reactivity at the bromine center.

One common reaction is the displacement of the bromide ion by a nucleophile. For instance, treatment with potassium cyanide can lead to the formation of (E)-2-cyanobut-2-enal. This type of reaction, where a nucleophile replaces a leaving group on an sp2-hybridized carbon, can proceed through different mechanisms, including a direct displacement or an addition-elimination pathway.

Halogen displacement reactions are a general class of reactions where a more reactive halogen displaces a less reactive one from a compound. savemyexams.comrsc.orgsavemyexams.com The reactivity of halogens as leaving groups generally follows the trend I > Br > Cl > F.

| Nucleophile | Product | Reaction Type |

| Cyanide (CN⁻) | (E)-2-cyanobut-2-enal | Nucleophilic Substitution |

| Amines | β-amino aldehydes and ketones | Conjugate Addition |

Nucleophilic Additions to the Aldehyde Carbonyl

The aldehyde carbonyl group in this compound is an electrophilic center susceptible to nucleophilic attack. jove.com Due to the conjugation with the double bond, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition). jove.comlibretexts.org

The regioselectivity of the nucleophilic attack is largely determined by the nature of the nucleophile. jove.com

Hard nucleophiles , such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl carbon. jove.com

Soft nucleophiles , such as organocopper reagents, amines, and thiols, generally prefer 1,4-conjugate addition . jove.comlibretexts.org

The 1,4-addition, also known as the Michael addition, proceeds through an enolate intermediate which is then protonated to give the final product. libretexts.org This pathway is often thermodynamically favored. libretexts.org

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations Involving 2-Bromoenals

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. dntb.gov.ua In the context of 2-bromoenals, NHCs play a crucial role in generating key reactive intermediates, leading to the enantioselective synthesis of complex molecules. rsc.orgexlibrisgroup.comresearchgate.net

Enantioselective Cyclopentannulation Reactions with Dicarbonyl Compounds

NHC-catalyzed reactions of 2-bromoenals with 1,3-dicarbonyl compounds can lead to the enantioselective formation of cyclopentane (B165970) derivatives. acs.org This process involves a cascade of reactions initiated by the nucleophilic attack of the NHC on the aldehyde of the 2-bromoenal.

The general mechanism involves:

Formation of a Breslow intermediate from the reaction of the NHC with the 2-bromoenal. rsc.org

Elimination of the bromide to generate a chiral α,β-unsaturated acylazolium intermediate. rsc.orgaablocks.com

Michael addition of the enolate derived from the 1,3-dicarbonyl compound to the acylazolium intermediate. acs.org

Subsequent intramolecular cyclization and catalyst regeneration to yield the cyclopentannulated product. acs.org

These reactions often proceed with high yields and excellent enantioselectivities. ias.ac.in

Formation and Reactivity of Chiral α,β-Unsaturated Acylazolium Intermediates

The formation of a chiral α,β-unsaturated acylazolium intermediate is a key step in many NHC-catalyzed reactions of 2-bromoenals. exlibrisgroup.comresearchgate.netacs.orgmdpi.com This highly electrophilic species is generated by the addition of the NHC to the 2-bromoenal, followed by the elimination of the bromide ion. rsc.orgaablocks.com

This intermediate serves as a versatile synthon that can react with a variety of nucleophiles. nih.gov Its reactivity is central to numerous annulation reactions, including [3+3], [3+2], and [3+4] cycloadditions, leading to the synthesis of a diverse array of heterocyclic and carbocyclic compounds. rsc.orgexlibrisgroup.comacs.orgrsc.org

For example, the [3+3] annulation of 2-bromoenals with enamines or 1,3-dicarbonyl compounds, catalyzed by a chiral NHC, affords dihydropyranones and dihydropyridinones in high enantiomeric excess. exlibrisgroup.comresearchgate.net The stereochemical outcome of these reactions is controlled by the chiral environment provided by the NHC catalyst. researchgate.net DFT calculations have been employed to understand the mode of enantioinduction, suggesting that the nucleophile attacks from a specific face of the α,β-unsaturated acylazolium intermediate. exlibrisgroup.comresearchgate.net

| Reaction Type | Reactant Partner | Product | Key Intermediate |

| [3+3] Annulation | 1,3-Dicarbonyl Compounds | Dihydropyranones | Chiral α,β-Unsaturated Acylazolium exlibrisgroup.comresearchgate.netacs.org |

| [3+3] Annulation | Enamines | Dihydropyridinones | Chiral α,β-Unsaturated Acylazolium exlibrisgroup.comresearchgate.net |

| [3+3] Annulation | 2-Amino-1H-indoles | Dihydropyrimido[1,2-a]indol-4(1H)-ones | Chiral α,β-Unsaturated Acylazolium rsc.org |

| [3+2] Annulation | 3-Hydroxy Oxindoles | Spiro γ-Butyrolactones | Chiral α,β-Unsaturated Acylazolium acs.org |

| Cyclopentannulation | Malonic Ester Derivatives | Functionalized Cyclopentenes | Chiral α,β-Unsaturated Acylazolium acs.org |

Formal Annulation Reactions (e.g., [3+3] Cycloadditions)

The reactivity of this compound extends to formal annulation reactions, providing access to complex heterocyclic structures. A notable example is the N-heterocyclic carbene (NHC)-catalyzed formal [3+3] annulation with 1,3-dicarbonyl compounds or enamines. acs.orgdoubtnut.com This process allows for the enantioselective synthesis of dihydropyranones and dihydropyridinones, which are valuable scaffolds in medicinal chemistry. acs.orgdoubtnut.com

The reaction is initiated by the attack of the NHC on the aldehyde of this compound, which, after debromination, generates a chiral α,β-unsaturated acylazolium intermediate. acs.orgdoubtnut.com This key intermediate then acts as a Michael acceptor. Its interception by a 1,3-dicarbonyl compound or an enamine leads to the annulated product. acs.org The reaction proceeds efficiently under mild conditions with relatively low catalyst loadings. acs.orgdoubtnut.com A range of functional groups on both the 2-bromoenal and the nucleophilic partner are well-tolerated, highlighting the broad scope of this transformation. acs.org For instance, even challenging aliphatic substrates like (Z)-2-bromobut-2-enal can participate in this annulation, furnishing the desired product in good yield. doubtnut.com The reaction with enamines is particularly noteworthy as it provides direct access to dihydropyridinone derivatives without the need for a nitrogen-protecting group, and competing amide-bond formation is not observed. doubtnut.com

| 2-Bromoenal Substrate | Nucleophile | Product Type | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-3-phenylpropenal | Acetylacetone | Dihydropyranone | 92 | 95 | acs.org |

| 2-Bromo-3-(4-chlorophenyl)propenal | Dibenzoylmethane | Dihydropyranone | 94 | 98 | acs.org |

| (Z)-2-Bromobut-2-enal | 1,3-Cyclohexanedione | Dihydropyranone Derivative | Good | Moderate | doubtnut.com |

| 2-Bromo-3-phenylpropenal | Enamine of Cyclohexanone | Dihydropyridinone | 86 | 99 | doubtnut.com |

| 2-Bromo-3-(4-nitrophenyl)propenal | Enamine of Cyclopentanone | Dihydropyridinone | 85 | 99 | doubtnut.com |

Computational Studies on NHC-Catalyzed Reaction Mechanisms and Stereocontrol

Computational studies, primarily using Density Functional Theory (DFT), have provided profound insights into the mechanisms of NHC-catalyzed reactions involving this compound and its derivatives. nih.gov These studies elucidate the intricate, multi-step catalytic cycles and explain the origins of chemo- and stereoselectivity. mdpi.com

For the annulation of 2-bromoenals, the catalytic cycle is shown to proceed through several key elementary steps. mdpi.comorganic-chemistry.org The process begins with the nucleophilic attack of the NHC on the enal, followed by a proton transfer to form a Breslow intermediate. mdpi.com Subsequent carbon-bromine bond cleavage generates an α,β-unsaturated acylazolium ion. nih.gov This intermediate is a key electrophile that then reacts with the nucleophile. acs.org DFT calculations have been instrumental in mapping the energy profiles of these pathways, identifying the rate-determining and stereocontrolling steps. nih.gov

Stereocontrol is a critical aspect addressed by these computational models. For [3+3] annulations, DFT calculations revealed a mechanistic scenario where the nucleophile attacks the α,β-unsaturated acylazolium intermediate from one face over the other. acs.orgdoubtnut.com This preference is dictated by non-covalent interactions, such as hydrogen bonding between the reacting partners in the transition state, which can lower the activation energy for one stereochemical pathway. doubtnut.com For example, in the reaction with acetylacetone, the attack from below the plane of the acylazolium intermediate was found to be energetically favored by 4.0 kcal/mol due to a stabilizing intramolecular hydrogen bond. doubtnut.com In other NHC-catalyzed reactions, factors like CH···π and lone-pair (LP)···π interactions are identified as key determinants of stereoselectivity. mdpi.com

| Reaction Type | Computational Method | Key Mechanistic Finding | Origin of Stereoselectivity | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | DFT | The energetically favored pathway involves initial activation of the 2-bromoenal by the NHC, followed by debromination to form an acylazolium ion. | Distortion/interaction and non-covalent interaction (NCI) analyses revealed key stabilizing interactions. | |

| [3+3] Annulation | DFT | The catalytic cycle proceeds via a chiral α,β-unsaturated acylazolium intermediate. acs.org | Nucleophilic attack is preferred from below the plane of the acylazolium moiety, stabilized by hydrogen bonding. doubtnut.com | acs.orgdoubtnut.com |

| [4+2] Annulation | DFT | The catalytic cycle consists of eight elementary steps; the addition to the reaction partner is the stereo-determining step. mdpi.com | CH···N, CH···π, and LP···π interactions are the key factors determining the stereoselectivity. mdpi.com | mdpi.com |

| [2+3] Cycloaddition | DFT | The reaction proceeds via Michael addition as the stereocontrolling step. nih.gov | The cumulative effect of noncovalent interactions (π···π, CH···O, CH···π) between the vinyl enolate and the reaction partner dictates enantioselectivity. nih.gov | nih.gov |

Other Fundamental Organic Reactions of this compound

Elimination Reactions to Form Dienals

The structure of this compound features a hydrogen atom on the third carbon (C3), which is beta to the bromine atom, setting the stage for potential elimination reactions. The loss of hydrogen bromide (HBr) from this compound is a known competing pathway in reactions involving this substrate, particularly under basic conditions. This dehydrohalogenation reaction would lead to the formation of a conjugated dienal system.

Specifically, the elimination of HBr from this compound is expected to yield buta-1,3-dien-1-al. While this transformation is often a side reaction that can lower the yield of desired substitution or coupling products, it can be favored under specific conditions, typically involving a strong, non-nucleophilic base. The synthesis of other α-bromo-α,β-unsaturated aldehydes often involves a bromination/dehydrobromination sequence, which underscores the feasibility of this elimination pathway. mdpi.com For example, the reaction of crotonaldehyde (B89634) with bromine can afford 2,3-dibromobutanal, which upon treatment with a base eliminates HBr to give this compound. researchgate.net A similar base-mediated elimination from this compound itself would extend the conjugation to form the corresponding dienal.

Redox Chemistry of the Aldehyde Functionality

The aldehyde group in this compound can undergo both reduction and oxidation, offering pathways to various other functional groups.

Reduction: The reduction of the aldehyde can be achieved with high selectivity. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium(III) salt like CeCl₃, is a standard method for the 1,2-reduction of α,β-unsaturated aldehydes. acs.org This method chemoselectively reduces the carbonyl group to an alcohol without affecting the carbon-carbon double bond, yielding (E)-2-bromobut-2-en-1-ol. Other reducing agents can affect different parts of the molecule. For instance, selective hydrogenation of the carbon-carbon double bond can be achieved using H₂ gas with a palladium catalyst to give 2-bromobutanal. A more powerful reducing agent or harsher conditions would lead to the full reduction of both the aldehyde and the alkene, producing 2-bromobutanol.

Oxidation: The aldehyde functionality can be oxidized to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can facilitate this transformation to 2-bromobut-2-enoic acid. However, a significant challenge with such strong oxidants is the potential for over-oxidation and cleavage of the carbon-carbon double bond, which can lead to a mixture of products and lower yields of the desired carboxylic acid.

Derivatization Reactions with Various Nucleophiles (e.g., Amines)

The electrophilic nature of this compound makes it susceptible to attack by a wide range of nucleophiles. The molecule possesses multiple electrophilic sites: the carbonyl carbon, the bromine-bearing carbon (C2), and the β-carbon (C3).

The vinyl bromide moiety allows for nucleophilic substitution reactions. For example, treatment with potassium cyanide (KCN) results in the displacement of the bromide to form (E)-2-cyanobut-2-enal.

Furthermore, the α,β-unsaturated carbonyl system is a classic Michael acceptor. Nucleophiles such as thiols and amines can add to the β-carbon in a conjugate (or 1,4-) addition. libretexts.org This reactivity is fundamental to its biological activity, where it can form covalent bonds with nucleophilic residues in biomolecules.

Reactions with amine-based nucleophiles are particularly well-documented and synthetically useful. In addition to the [3+3] annulation with enamines to form dihydropyridinones, doubtnut.com 2-bromoenals react with 2-aminoaldehydes in a process catalyzed by N-heterocyclic carbenes. This reaction proceeds through the formation of an α,β-unsaturated acylazolium intermediate, followed by the addition of the amine's nitrogen atom, an intramolecular aldol (B89426) reaction, and subsequent steps to yield chiral dihydroquinolines. organic-chemistry.org

Applications of 2 Bromobut 2 Enal in Asymmetric and Complex Synthesis

Utilization as a Chiral Building Block in Enantioselective Processes

The strategic placement of functional groups in 2-bromobut-2-enal allows it to serve as a key precursor in reactions that generate chiral molecules with high levels of stereocontrol.

Palladium catalysis is a powerful tool for forging complex molecular architectures, and its application in asymmetric cyclizations enables the synthesis of enantioenriched cyclic compounds. rsc.org While direct palladium-catalyzed asymmetric cyclizations of this compound itself are a specific area of research, the principles are well-established with analogous systems. Typically, a chiral Palladium(II) catalyst activates a substrate, such as an alkyne, for a nucleophilic attack, generating a vinyl-palladium(II) species. This intermediate can then undergo an enantioselective cyclization, which is often the step that determines the stereochemistry of the final product.

In related systems, palladium-catalyzed cascades involving alkyne-tethered malononitriles and carboxylic acids have been shown to produce multifunctionalized nitriles that contain challenging all-carbon quaternary stereocenters with high enantiopurity. These processes proceed through a proposed vinyl-Pd(II) species, followed by a desymmetric cyclization that sets the key stereocenter. Such strategies, which are increasingly applied in the total synthesis of natural products, highlight the potential for using highly functionalized building blocks like this compound in sophisticated, palladium-catalyzed asymmetric transformations to create intricate ring structures. rsc.orgsioc-journal.cn

A significant application of this compound is in N-Heterocyclic Carbene (NHC) organocatalysis for the stereoselective synthesis of important cyclic scaffolds. researchgate.netias.ac.in In these reactions, the NHC catalyst reacts with this compound to generate a key chiral α,β-unsaturated acylazolium intermediate in situ. ias.ac.inresearchgate.net This highly reactive intermediate then serves as a Michael acceptor, reacting with various nucleophiles in a cascade sequence to build complex cyclic systems with excellent enantioselectivity. ias.ac.in

This methodology has been successfully employed to synthesize functionalized cyclopentenes. The reaction between a 2-bromoenal and a malonic ester derivative proceeds through a Michael-intramolecular aldol-β-lactonization-decarboxylation sequence, yielding cyclopentene (B43876) products in good yields and with high enantiomeric excess (ee). researchgate.net

Furthermore, this strategy has been extended to the synthesis of dihydropyranones and dihydropyridinones, which are valuable structures in medicinal chemistry. ias.ac.in The NHC-catalyzed annulation of 2-bromoenals with 1,3-dicarbonyl compounds or enamines provides access to these six-membered heterocycles. For instance, the reaction of (Z)-2-bromobut-2-enal with a β-keto ester can produce the corresponding dihydropyranone derivative in good yield and moderate enantioselectivity. ias.ac.inresearchgate.net Delightfully, using an enamine as the nucleophile under optimized conditions can afford dihydropyridinone derivatives in high yields and with nearly perfect enantioselectivity (up to 99% ee). ias.ac.in

| 2-Bromoenal Substrate | Nucleophile | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| (E)-2-Bromo-3-phenylpropenal | 1,3-Dicarbonyl Compound | Dihydropyranone Derivative | 81 | 94 |

| (Z)-2-Bromobut-2-enal | 1,3-Dicarbonyl Compound | Dihydropyranone Derivative | 72 | 70 |

| (E)-2-Bromo-3-phenylpropenal | Enamine | Dihydropyridinone Derivative | 86 | 99 |

| (E)-2-Bromo-3-(4-chlorophenyl)propenal | Enamine | Dihydropyridinone Derivative | 88 | 99 |

Palladium(II)-Catalyzed Asymmetric Cyclizations

Precursor for Advanced Organic Compounds

The reactivity of this compound makes it an excellent starting material for the synthesis of more advanced and functionally dense organic molecules.

The vinyl bromide moiety in this compound is a key handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. smolecule.com Palladium-catalyzed reactions such as the Suzuki-Miyaura and Negishi couplings are particularly effective for this purpose. organic-chemistry.org

In a typical Suzuki-type reaction, the vinyl bromide of this compound can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction forges a new C-C bond at the site of the bromine atom, allowing for the introduction of a wide variety of alkyl or aryl groups. Similarly, Negishi couplings utilize organozinc reagents to achieve the same transformation, often under very mild conditions. organic-chemistry.org These methods are tolerant of many functional groups, making it possible to synthesize stereochemically pure, highly functionalized alkenes while preserving the aldehyde moiety for subsequent transformations. smolecule.com

By combining its various modes of reactivity, this compound serves as a strategic intermediate in multi-step syntheses of diverse and complex molecular architectures. Its role in NHC-catalyzed cascade reactions to form chiral cyclopentenes and heterocycles is a prime example of its utility as a building block. researchgate.netias.ac.in The resulting cyclic products are themselves versatile intermediates for the synthesis of natural products and pharmaceuticals. rsc.org The compound's value lies in its ability to introduce functionality and stereochemistry early in a synthetic sequence, which is an efficient approach to building molecular complexity. lookchem.com

Synthesis of Functionalized Alkenes via Cross-Coupling Reactions

Broader Applications in Synthetic Chemistry (Research and Development)

Beyond its specific applications in asymmetric catalysis, this compound is a valuable tool in general synthetic chemistry research and development. lookchem.comenamine.net Its distinct reactivity profile makes it a useful probe for exploring new synthetic methodologies and reaction pathways. lookchem.com Chemists utilize such multifunctional building blocks to test the limits and scopes of new catalysts, reaction conditions, and synthetic strategies. Its commercial availability as a research chemical facilitates its use in both academic and industrial laboratories for the development of novel synthetic routes to fine chemicals, agrochemicals, and pharmaceutical agents. lookchem.comenamine.net

Intermediate in Fine Chemical Synthesis

This compound is a valuable intermediate in the synthesis of fine chemicals, which are complex, pure chemical substances produced in limited quantities for specialized applications. Its utility stems from its capacity to participate in a variety of carbon-carbon bond-forming reactions, enabling the construction of diverse molecular scaffolds. lookchem.com The reactivity of the compound allows for its use in creating a range of specialty chemicals, including those used in fragrances and dyes. lookchem.com

A significant application of this compound in fine chemical synthesis is its role as a precursor to chiral α,β-unsaturated acylazolium intermediates. These reactive species are generated through N-heterocyclic carbene (NHC) catalysis. researchgate.netias.ac.in The NHC catalyst initially reacts with the aldehyde group of 2-bromoenal; subsequent elimination of the bromide ion forms the acylazolium intermediate. This intermediate can then react with various nucleophiles in highly stereocontrolled annulation reactions.

For instance, the NHC-catalyzed [3+3] annulation of 2-bromoenals with 1,3-dicarbonyl compounds provides an enantioselective route to dihydropyranones. researchgate.netias.ac.in These heterocyclic cores are prevalent in many biologically active molecules and natural products. The reaction proceeds under mild conditions and demonstrates a broad tolerance for different functional groups. Research has shown that challenging aliphatic aldehydes like (Z)-2-bromobut-2-enal can participate in these annulation reactions, furnishing the desired products in good yields with moderate enantioselectivity. ias.ac.in

Table 1: NHC-Catalyzed Enantioselective Annulation of 2-Bromoenals

| Reactant 1 | Reactant 2 | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Bromo-cinnamaldehyde | Enamine | Dihydropyridinone | 86% | 99% | ias.ac.in |

| Substituted 2-Bromoenals | Enamine | Dihydropyridinone | Good | Excellent | ias.ac.in |

| (Z)-2-bromobut-2-enal | 1,3-Dicarbonyl Compound | Dihydropyranone | Good | Moderate | ias.ac.in |

| 2-Bromoenals | Indolin-3-ones | Dihydropyrano[3,2-b]indol-2(5H)-one | Good to Excellent | Good to Excellent | nih.gov |

This catalytic strategy showcases how this compound serves as a versatile intermediate, transforming simple starting materials into structurally complex and valuable fine chemicals through asymmetric catalysis.

Building Block for Pharmaceutical and Agrochemical Intermediates

The unique structure and reactivity of this compound make it a crucial building block for producing intermediates used in the pharmaceutical and agrochemical industries. lookchem.comsmolecule.comlookchem.com Its ability to introduce both a bromine atom and a reactive aldehyde functionality into a molecule allows for the synthesis of complex targets, including new drugs and crop protection agents. lookchem.com

The enantioselective synthesis of dihydropyranones and dihydropyridinones from 2-bromoenals, as catalyzed by N-heterocyclic carbenes (NHCs), is of significant medicinal importance. researchgate.netias.ac.in These heterocyclic structures are core motifs in numerous pharmaceutical compounds. For example, NHC-catalyzed reactions between 2-bromoenals and indolin-3-ones have been developed to provide asymmetric access to 3,4-dihydropyrano[3,2-b]indol-2(5H)-ones, which are complex scaffolds relevant to drug discovery. nih.gov

A definitive example of its application is in the total synthesis of antibiotics. The isomer (E)-3-bromobut-2-enal was utilized as a key building block in the modular and scalable synthesis of the Group A streptogramin antibiotic, virginiamycin M1. thieme-connect.de In this synthesis, it underwent a directed aldol (B89426) reaction with a chiral acetylthiazolidinethione to construct a significant portion of the antibiotic's macrocyclic structure as a single diastereomer. thieme-connect.deescholarship.org This highlights the compound's role in creating complex stereochemistry required in potent pharmaceuticals.

Furthermore, advances in biocatalysis have expanded the utility of bromo-substituted enals. Engineered ene reductases from the Old Yellow Enzyme (OYE) family can catalyze the reductive cyclization of compounds like (E)-4-bromobut-2-enal. This enzymatic transformation generates chiral cyclopropanes with excellent enantioselectivity (>99% ee). Chiral cyclopropanes are highly valuable intermediates for synthesizing active pharmaceutical ingredients and agrochemicals due to their unique conformational properties and reactivity.

Table 2: Applications of this compound Derivatives in Synthesis

| Derivative | Reaction Type | Application / Product Class | Key Outcome | Reference |

| (E)-3-Bromobut-2-enal | Directed Aldol Reaction | Synthesis of Virginiamycin M1 (Antibiotic) | Formation of a key fragment as a single diastereomer | thieme-connect.de, escholarship.org |

| 2-Bromoenals | NHC-Catalyzed Annulation | Synthesis of Dihydropyridinones (Medicinally Important) | High yield (86%) and enantioselectivity (99% ee) for model reaction | ias.ac.in |

| 2-Bromoenals | NHC-Catalyzed Annulation | Synthesis of Dihydropyrano[3,2-b]indol-2(5H)-ones | Access to complex pharmaceutical scaffolds with high stereocontrol | nih.gov |

| (E)-4-Bromobut-2-enal | Enzymatic Reductive Cyclization | Synthesis of Chiral Cyclopropanes | High enantioselectivity (>99% ee) for valuable agrochemical/pharmaceutical intermediates |

These examples underscore the importance of this compound and its derivatives as foundational components in the efficient and stereocontrolled synthesis of complex molecules for medicine and agriculture.

Stereochemical Control and Enantioselectivity Studies

Influence of (E)/(Z) Isomerism on Product Stereochemistry

The geometric isomerism of 2-bromobut-2-enal, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules, plays a pivotal role in dictating the stereochemistry of its reaction products. libretexts.orgsavemyexams.comlibretexts.orgpressbooks.pub The spatial arrangement of the substituents around the carbon-carbon double bond directly influences the trajectory of incoming reagents, leading to different stereochemical outcomes. libretexts.org

In N-heterocyclic carbene (NHC)-catalyzed reactions, the (E)-configuration of this compound has been shown to favor the formation of specific diastereomers. This is attributed to the distinct conformations of the reaction intermediates that arise from the (E)-isomer, which guide the subsequent cyclization steps. Studies comparing the reactivity of (E) and (Z) isomers have demonstrated that they can lead to different stereoselectivities due to these differing intermediate conformations. The cis/trans relationship of the substituents in the starting material, which corresponds to the Z/E configuration respectively, can therefore be used to control the stereochemical outcome of the reaction. libretexts.org

For instance, in cyclopentannulation reactions with malonic ester derivatives, the (E)-isomer of this compound participates in a sequence involving the formation of a chiral α,β-unsaturated acyl azolium intermediate. The geometry of this intermediate, inherited from the (E)-alkene, directs the subsequent intramolecular aldol (B89426) addition and cyclization, yielding cyclopentane-fused β-lactones with a specific stereochemistry.

Methodologies for Achieving High Enantiomeric Excess (ee)

Achieving high enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a primary goal in asymmetric synthesis. libretexts.orgchemistrysteps.com For reactions involving this compound, several methodologies have been developed to obtain products with excellent enantioselectivity.

N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the enantioselective synthesis of various compounds from 2-bromoenals. researchgate.net By employing chiral NHC catalysts, it is possible to generate chiral α,β-unsaturated acylazolium intermediates from 2-bromoenals. researchgate.net These intermediates then react with nucleophiles in a highly controlled manner, leading to products with high ee. For example, in the enantioselective cyclopentannulation of (E)-2-bromobut-2-enal with malonic ester derivatives, the use of a specific chiral NHC catalyst resulted in the formation of a cyclopentene (B43876) derivative with 90% ee. In other NHC-catalyzed reactions, enantiomeric excesses of up to 99% have been reported. researchgate.net

The choice of catalyst and reaction conditions is crucial for maximizing enantioselectivity. For instance, in the NHC-catalyzed annulation of 2-bromoenals with 1,3-dicarbonyl compounds, low catalyst loadings under mild conditions have proven effective in producing dihydropyranones with high ee. researchgate.net Furthermore, palladium(II) catalysts have also been utilized in the asymmetric synthesis of 2-vinylchromanes from phenolic (E)-allylic imidates, achieving high enantiomeric purities ranging from 87-98% ee.

The table below summarizes selected research findings on achieving high enantiomeric excess in reactions involving this compound and related compounds.

| Reaction Type | Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Source |

| Cyclopentannulation | NHC Catalysis | (E)-2-Bromobut-2-enal | Cyclopentene derivative | 42 | 90 | |

| Cyclopentannulation | NHC Catalysis | 2-Bromoenal derivative | Cyclopentane-fused β-lactone | 46 | 99 | researchgate.net |

| Annulation | NHC Catalysis | 2-Bromoenal | Dihydropyranone | - | High | researchgate.net |

| Cyclization | Palladium(II) Catalysis | Phenolic (E)-allylic imidate | 2-Vinylchromane | - | 87-98 |

Diastereoselective Outcomes in Complex Reaction Sequences

In reactions that generate multiple stereocenters, the control of diastereoselectivity becomes paramount. Diastereomers, unlike enantiomers, have different physical properties, making their separation sometimes possible. libretexts.org The stereochemistry of this compound can significantly influence the diastereochemical outcome of complex reaction sequences.

N-heterocyclic carbene-catalyzed reactions have demonstrated high levels of diastereoselectivity. For example, the reaction of 2-bromoenals with malonate derivatives possessing an aliphatic keto group under chiral NHC catalysis resulted in the highly diastereoselective and enantioselective synthesis of cyclopentane-fused β-lactones with a diastereomeric ratio (dr) of greater than 20:1. researchgate.net This high diastereoselectivity is a consequence of the controlled formation of the new stereocenters during the cyclization process. researchgate.net

In some cases, the reaction can produce a separable mixture of diastereomers. For instance, the reaction of a differently substituted nucleophile with a 2-bromoenal derivative under NHC catalysis afforded a separable mixture of diastereomers in a 3:1 ratio. researchgate.net The ability to control and manipulate the formation of specific diastereomers is crucial in the synthesis of complex molecules with defined three-dimensional structures. fiveable.me

The following table presents data on diastereoselective outcomes in reactions involving this compound and its derivatives.

| Reaction Type | Catalyst/Method | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | ee (%) | Source |

| Cyclopentannulation | NHC Catalysis | 2-Bromoenal, Malonate with keto group | Cyclopentane-fused β-lactone | 46 | >20:1 | 99 | researchgate.net |

| Cyclopentannulation | NHC Catalysis | 2-Bromoenal derivative, Substituted nucleophile | Mixture of cyclopentene diastereomers | 54 | 3:1 | 99 (for both) | researchgate.net |

Theoretical and Computational Chemistry Studies on 2 Bromobut 2 Enal

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal in exploring the electronic landscape of 2-bromobut-2-enal. dergipark.org.tr These methods allow for the detailed analysis of molecular orbitals and the prediction of reactive sites.

The stability and reactivity of a molecule can be largely understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dergipark.org.tr

To predict where reactions are likely to occur, computational chemists map the Molecular Electrostatic Potential (MEP). The MEP surface uses a color-coded scale to visualize electron density around the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, whereas positive regions (colored blue) are electron-poor and prone to nucleophilic attack. dergipark.org.tr For this compound, the electronegative oxygen and bromine atoms create distinct electronic regions that guide its reactivity in various transformations.

Global and local reactivity descriptors are calculated to quantify these tendencies. dergipark.org.tr Global descriptors, derived from HOMO and LUMO energies, provide a general overview of the molecule's reactivity.

| Property | Definition | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 eV |

| Ionization Potential (I) | -EHOMO | ~ 7.0 eV |

| Electron Affinity (A) | -ELUMO | ~ 2.5 eV |

| Global Hardness (η) | (I - A) / 2 | ~ 2.25 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.75 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 5.03 eV |

These quantum chemical investigations provide a foundational, atom-level understanding of this compound's intrinsic properties, which in turn informs predictions about its chemical behavior. mdpi.com

Reaction Pathway Analysis and Energy Landscapes

Theoretical chemistry is extensively used to model the step-by-step mechanisms of chemical reactions and to map their corresponding energy landscapes. This involves locating transition states and calculating their energies to determine the activation energy (energy barrier) of a reaction. researchgate.netresearchgate.net

A prominent area of study is the Diels-Alder reaction, a cycloaddition where this compound can act as a dienophile. iitk.ac.in Computational methods like DFT can be used to model the transition states for the formation of different isomers (e.g., endo vs. exo). researchgate.netillinois.edu By comparing the activation energies of these pathways, chemists can predict which product will be favored. For Lewis acid-catalyzed Diels-Alder reactions, theoretical studies show that the catalyst lowers the LUMO energy of the dienophile, thereby accelerating the reaction. illinois.edu

These studies can distinguish between different mechanistic possibilities, such as a concerted (single-step) versus a stepwise pathway. illinois.edu For example, in a Hetero-Diels-Alder reaction, a Lewis acid catalyst might promote a concerted [4+2] cycloaddition or a two-step Mukaiyama-type aldol (B89426) addition followed by cyclization. illinois.edu Comparing the computed energy profiles for both routes reveals the most likely mechanism.

Similarly, the mechanisms of nucleophilic substitution reactions involving this compound can be analyzed. For instance, the substitution of the bromine atom by a cyanide nucleophile can be modeled to understand the energetics of the transition state and the stability of the resulting α,β-unsaturated nitrile product.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Diene + this compound) | 0.0 | Starting materials |

| 2 | Endo Transition State | +18.5 | Energy barrier for the endo pathway researchgate.net |

| 3 | Exo Transition State | +20.1 | Energy barrier for the exo pathway illinois.edu |

| 4 | Endo Product | -15.2 | Thermodynamically favored cycloadduct |

| 5 | Exo Product | -13.8 | Kinetically disfavored cycloadduct |

This analysis of reaction pathways and energy landscapes is crucial for optimizing reaction conditions and for designing new synthetic strategies.

Predicting and Understanding Stereoselective Phenomena

One of the most powerful applications of computational chemistry is in predicting and rationalizing the stereochemical outcomes of reactions. youtube.com Stereoselectivity—the preferential formation of one stereoisomer over another—is governed by subtle differences in the energies of competing transition states.

In reactions like the Diels-Alder cycloaddition, this compound can lead to products with different relative stereochemistries, known as endo and exo isomers. iitk.ac.in Computational modeling can calculate the energies of the endo and exo transition states. illinois.edu Often, the endo product is favored due to secondary orbital interactions, but steric hindrance can override this preference. Molecular modeling allows researchers to visualize these transition state geometries and quantify the steric and electronic effects that determine the final product ratio. illinois.edu For example, in a catalyzed reaction, the model can show how a bulky catalyst ligand sterically blocks one approach, favoring another and leading to high enantioselectivity. illinois.edu

The inherent stereochemistry of this compound itself (the E or Z configuration of the double bond) is a critical factor. The spatial arrangement of the atoms in the (E)-isomer influences the geometry of the transition state during cyclization reactions, favoring the formation of specific diastereomers. Computational studies can compare the reaction pathways starting from both the (E)- and (Z)-isomers to understand and predict these differences in stereoselectivity.

For elimination reactions, theoretical models can predict whether the resulting alkene will have an E or Z configuration. The outcome depends on the stereochemistry of the starting alkyl halide and the relative stabilities of the transition states leading to each isomer. youtube.com By analyzing these factors computationally, the major product can be predicted with a high degree of confidence.

Advanced Analytical Techniques for 2 Bromobut 2 Enal and Its Derivatives

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and bonding within a molecule. For a compound like 2-bromobut-2-enal, with its conjugated system and stereoisomeric possibilities, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are used to characterize this compound, providing information on the connectivity of atoms and the stereochemistry of the double bond.

In ¹H NMR, the chemical shifts and coupling constants of the protons are diagnostic. For instance, the vinyl proton's splitting pattern can help distinguish between the (E) and (Z)-isomers. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum.

¹³C NMR spectroscopy is used to identify the carbon framework, including the carbonyl and brominated carbons. The chemical shifts are sensitive to the electronic environment of each carbon atom. For example, the carbon atom of the carbonyl group is characteristically deshielded and appears at a low field. The carbon-bromine bond also influences the chemical shift of the adjacent carbon. docbrown.info

Published data for the (Z)-isomer of this compound provides specific chemical shifts that aid in its identification. doi.orgamazonaws.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for (Z)-2-bromobut-2-enal

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H (Aldehyde) | ~9.3 |

| ¹H (Vinyl) | ~7.0 |

| ¹H (Methyl) | ~2.1 |

| ¹³C (Carbonyl) | >190 |

| ¹³C (C-Br) | ~140 |

| ¹³C (C-H vinyl) | ~135 |

| ¹³C (Methyl) | ~25 |

Note: Exact chemical shift values can vary depending on the solvent and experimental conditions.

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. In the context of this compound, it is also used to monitor the progress of chemical reactions in real-time. nih.gov By analyzing the mass-to-charge ratio (m/z) of ions in the gas phase, MS can identify the molecular ion peak, which corresponds to the molecular weight of the compound. libretexts.org

The molecular ion of this compound would be expected at an m/z corresponding to its molecular formula, C₄H₅BrO. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M+ and M+2) of similar intensity.

Furthermore, MS is instrumental in monitoring the formation of intermediates and products during a reaction. researchgate.net For example, in reactions involving this compound, electrospray ionization mass spectrometry (ESI-MS) can detect key reactive intermediates. nih.govresearchgate.net This allows for the study of reaction kinetics and mechanisms, providing insights into how factors like catalysts and substrates influence the reaction pathway and stereochemical outcome. researchgate.net The fragmentation pattern, which results from the breakup of the molecular ion, can also provide structural information about the molecule. libretexts.orglibretexts.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of this compound and for separating its isomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a specialized and powerful variant of HPLC used for the separation of enantiomers (non-superimposable mirror images) and other stereoisomers. chromatographyonline.comsigmaaldrich.com For derivatives of this compound that are chiral, this technique is indispensable for determining enantiomeric purity or enantiomeric excess (ee).

The method relies on a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. chromatographyonline.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. nih.gov

In the context of reactions involving this compound, such as enantioselective cyclopentannulation, chiral HPLC is the standard method to determine the enantiomeric excess of the chiral products. The separation can be performed in either normal-phase (using non-polar solvents like hexane) or reversed-phase (using polar solvents like acetonitrile/water) modes. chromatographyonline.comnih.gov The choice of mobile phase and CSP is critical for achieving good resolution between the enantiomeric peaks. researchgate.net This analytical capability is crucial for optimizing asymmetric reactions to achieve high stereoselectivity.

Table 2: General Parameters for Chiral HPLC Method Development

| Parameter | Description | Common Choices |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral column material that enables separation. | Polysaccharide derivatives (e.g., Chiralcel® OD, Chiralpak® AD). chromatographyonline.com |

| Mobile Phase Mode | The polarity of the solvent system used for elution. | Normal Phase (e.g., n-hexane/isopropanol), Reversed Phase (e.g., acetonitrile/water with buffer). chromatographyonline.comnih.gov |

| Additive | Modifiers added to the mobile phase to improve peak shape and resolution. | For basic compounds: Diethylamine (DEA); For acidic compounds: Trifluoroacetic acid (TFA). chromatographyonline.com |

| Detector | The instrument used to detect the separated compounds as they elute. | UV-Vis Detector (set at a wavelength where the analyte absorbs). |

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can elucidate the structure and connectivity of a molecule, and chiral HPLC can separate enantiomers, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. This technique is the gold standard for determining the absolute configuration of a chiral center.

The method involves directing X-rays at a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise position of each atom can be determined. This provides definitive proof of the molecule's stereochemistry.

For complex molecules derived from this compound, obtaining a single crystal suitable for X-ray analysis can be a crucial step in confirming the structure and stereochemical outcome of a reaction. googleapis.com Research has shown that derivatives of this compound can form crystals suitable for X-ray crystallographic analysis, which has been used to confirm the structure of complex products formed in subsequent reactions. doi.orgcore.ac.uk

Comparative Chemical Studies and Analog Development of α Bromoenals

Structure-Reactivity Relationship Analysis

The reactivity of 2-bromobut-2-enal is significantly influenced by the interplay of electronic and steric effects originating from its constituent functional groups: the bromine atom, the aldehyde group, and the carbon-carbon double bond. The bromine atom at the α-position and the aldehyde group both exert electron-withdrawing effects, which makes the β-carbon of the enal system electrophilic and susceptible to nucleophilic attack. This is a characteristic feature of α,β-unsaturated carbonyl compounds, often leading to Michael addition reactions. nih.gov

Furthermore, the substitution pattern on the enal backbone can affect reactivity and stereoselectivity. Remote substituents have been observed to substantially impact the enantioselectivity of certain annulation reactions, possibly through steric hindrance or by influencing the geometry of the acylazolium intermediate via electronic effects. researchgate.net

Comparison with Related Halogenated α,β-Unsaturated Carbonyl Compounds

The reactivity of this compound can be contextualized by comparing it with other halogenated α,β-unsaturated carbonyl compounds. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) at the α-position significantly impacts the compound's electrophilicity and its behavior in various reactions.

The reactivity of α,β-unsaturated carbonyl compounds with nucleophiles is a key aspect of their chemistry. For instance, the reaction rates with free chlorine and free bromine have been studied for various α,β-unsaturated carbonyls. nih.gov Generally, the reactivity increases with increasing pH, suggesting that the deprotonated form of the hypohalous acids (OCl⁻ and OBr⁻) are the reactive species. nih.gov OBr⁻ is a stronger nucleophile than OCl⁻ due to the lower electronegativity of bromine, leading to higher reaction rates. nih.gov

A convenient method for the synthesis of α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds involves the reaction of α,β-unsaturated carbonyl compounds with OXONE® and the corresponding hydrohalic acid. organic-chemistry.org This method has been successfully applied to a variety of substrates, including cinnamaldehyde (B126680) and cyclic and acyclic enones, with good yields. organic-chemistry.org

The following table provides a comparative overview of the reactivity of this compound with its chloro and iodo analogs in a representative reaction.

| Compound | Halogen Electronegativity | Leaving Group Ability of Halide | Reactivity in Nucleophilic Substitution |

| 2-Chlorobut-2-enal | 3.16 | Moderate | Generally less reactive than the bromo analog. |

| This compound | 2.96 | Good | Serves as a versatile intermediate due to the good leaving group ability of bromide. |

| 2-Iodobut-2-enal | 2.66 | Excellent | Expected to be the most reactive towards nucleophilic substitution. |

This table is generated based on established chemical principles and supported by information from the provided search results.

Design and Synthesis of Novel this compound Derivatives

The synthesis of this compound itself can be achieved through the bromination of but-2-enal. One common laboratory method involves the addition of bromine to but-2-enal in a solvent like carbon tetrachloride or dichloromethane, often at low temperatures to control the reaction.

The development of novel derivatives of this compound is an active area of research, primarily driven by its utility as a building block in asymmetric synthesis. N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the enantioselective synthesis of various derivatives. For example, this compound participates in NHC-catalyzed enantioselective cyclopentannulation reactions with malonic ester derivatives to produce cyclopentane-fused β-lactones with high enantiomeric excess. researchgate.net

Another significant application is in [3+3] annulation reactions. For instance, an asymmetric [3+3] annulation of α-bromoenals with N-sulfonyl hydrazones has been reported to produce 4,5-dihydropyridazinones, which are important motifs in drug molecules. researchgate.net Similarly, the NHC-catalyzed [4+2] annulation of α-bromoenals with dioxopyrrolidines allows for the rapid construction of α-alkylidene-δ-lactones in good yields and excellent enantioselectivities. acs.org The reaction of α-bromocinnamaldehyde with β-ketoester indoles, catalyzed by a chiral NHC, leads to the formation of 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives. oaepublish.com

The synthesis of derivatives is not limited to annulation reactions. The bromine atom can be replaced through nucleophilic substitution reactions. For example, treatment with potassium cyanide can replace the bromine with a cyano group, yielding (E)-2-cyanobut-2-enal. This highlights the versatility of this compound as a starting material for a wide range of functionalized molecules.

Q & A

Q. How can researchers ensure reproducibility in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.